BenchChemオンラインストアへようこそ!

N-Boc-4-(2-azidoethyl)piperidine

CNS drug discovery blood-brain barrier penetration physicochemical property guidance

N-Boc-4-(2-azidoethyl)piperidine is a bifunctional piperidine intermediate combining a Boc-protected amine with a 2-azidoethyl substituent, ideal for CuAAC click chemistry. Its TPSA of 43.9 Ų ensures CNS permeability, while the ethyl spacer provides 5 rotatable bonds for superior conformational flexibility versus rigid azides. Orthogonal stability enables Boc deprotection (TFA) without azide reduction, compatible with SPPS workflows. Used in patented fibrinogen receptor antagonist synthesis (EP 0 512 829 B1).

Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
CAS No. 146093-45-0
Cat. No. B6611959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-(2-azidoethyl)piperidine
CAS146093-45-0
Molecular FormulaC12H22N4O2
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-]
InChIInChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3
InChIKeyWILCKGFSPASVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-(2-azidoethyl)piperidine (CAS 146093-45-0): Key Properties and Procurement Baseline


N-Boc-4-(2-azidoethyl)piperidine (CAS 146093-45-0, molecular formula C12H22N4O2, molecular weight 254.33 g/mol) is a bifunctional piperidine building block featuring a tert-butyloxycarbonyl (Boc)-protected secondary amine at the piperidine nitrogen and a 2-azidoethyl substituent at the 4-position [1]. The compound belongs to the class of N-Boc-protected azidoalkylpiperidines, which are widely employed as intermediates in medicinal chemistry for click chemistry conjugation, bioconjugation, and as precursors to amine-containing pharmacophores after azide reduction [1]. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 43.9 Ų place it within favorable physicochemical space for both CNS and peripheral drug discovery applications [1].

Why Interchanging N-Boc Azidopiperidine Analogs Can Compromise Project Outcomes


N-Boc-4-(2-azidoethyl)piperidine cannot be generically substituted by in-class analogs such as N-Boc-4-azidopiperidine (CAS 180695-80-1), the 3-positional isomer (CAS 2228355-45-9), or the 2-positional isomer (CAS 741287-29-6) without altering key molecular properties that directly impact drug-likeness, synthetic compatibility, and biological performance. The ethyl spacer between the piperidine ring and the azide moiety provides distinct conformational flexibility (5 rotatable bonds versus 3 for the directly-attached azide analog) and a unique spatial vector that affects both binding interactions and click chemistry reactivity [1][2]. More critically, positional isomerism on the piperidine ring (4- versus 2- substitution) results in a substantial difference in polar surface area (TPSA 43.9 vs. PSA 79.29 Ų), which determines membrane permeability and blood-brain barrier penetration potential [1][3]. These differences are not interchangeable and necessitate compound-specific procurement for reproducible experimental outcomes.

Quantitative Evidence for Selecting N-Boc-4-(2-azidoethyl)piperidine Over Closest Analogs


Blood-Brain Barrier Permeability Potential: TPSA Advantage Over the 2-Positional Isomer

N-Boc-4-(2-azidoethyl)piperidine exhibits a topological polar surface area (TPSA) of 43.9 Ų, which is 35.39 Ų lower than the PSA of 79.29 Ų reported for the 2-positional isomer (CAS 741287-29-6) [1][2]. In CNS drug discovery, compounds with TPSA < 70 Ų are generally considered to have favorable passive blood-brain barrier permeability [3]. The 4-substituted compound falls well within this threshold (43.9 Ų), whereas the 2-substituted isomer (79.29 Ų) exceeds it, suggesting substantially different CNS exposure potential.

CNS drug discovery blood-brain barrier penetration physicochemical property guidance

Lipophilicity Differentiation: XLogP3 Comparison Between 4-Position and 2-Position Isomers

The computed XLogP3 for N-Boc-4-(2-azidoethyl)piperidine is 3.1, compared to a LogP of 2.86706 for the 2-positional isomer (CAS 741287-29-6) [1][2]. This represents a ΔLogP of approximately +0.23, indicating modestly higher lipophilicity for the 4-substituted compound. Although the absolute difference is moderate, even small LogP variations can influence solubility, metabolic stability, and off-target binding profiles during lead optimization [3].

lead optimization lipophilicity ADME prediction oral bioavailability

Conformational Flexibility Advantage Over Direct Azide-Substituted Analog N-Boc-4-azidopiperidine

N-Boc-4-(2-azidoethyl)piperidine possesses 5 rotatable bonds, versus 3 for N-Boc-4-azidopiperidine (CAS 180695-80-1), which bears the azide group directly on the piperidine ring without an ethyl linker [1][2]. The two additional rotatable bonds in the 4-(2-azidoethyl) derivative arise from the ethylene spacer and provide greater spatial reach for the terminal azide, enabling it to project farther from the piperidine core. This increased flexibility can enhance target binding by allowing the azide (or subsequent triazole) to sample a wider conformational space, but may also carry an entropic penalty upon binding that must be considered in structure-based design [3].

conformational flexibility rotatable bond count binding entropy molecular recognition

Synthetic Provenance as Fibrinogen Receptor Antagonist Intermediate in Medicinal Chemistry

European Patent EP 0 512 829 B1 (Merck & Co., Inc.) explicitly describes the conversion of N-Boc-piperidineethanol (CAS 89151-44-0) to its corresponding azide, which is N-Boc-4-(2-azidoethyl)piperidine, as a synthetic intermediate in the preparation of fibrinogen receptor antagonists [1][2]. The azide is subsequently reduced to the amine and coupled with succinic anhydride to construct the final pharmacologically active scaffold [1]. This establishes a direct medicinal chemistry precedent that is not demonstrated for the 3-positional or 2-positional isomers in the same patent family.

medicinal chemistry fibrinogen receptor platelet aggregation cardiovascular drug discovery

Orthogonal Protection Strategy: Boc Stability and Azide Reactivity Profile

The Boc protecting group on N-Boc-4-(2-azidoethyl)piperidine is stable under basic conditions and during azide-alkyne cycloaddition (CuAAC) reactions, while being selectively cleaved under acidic conditions (TFA/CH2Cl2) [1]. The azide group, in turn, is stable to piperidine (Fmoc deprotection conditions) and to acidic treatment (Boc deprotection), enabling true orthogonal protection strategies [1][2]. This orthogonal stability profile is shared with N-Boc-4-azidopiperidine (CAS 180695-80-1) but is absent in the unprotected 4-(2-azidoethyl)piperidine hydrochloride (CAS 87605-28-5), which lacks the Boc group entirely and therefore cannot participate in sequential protection/deprotection schemes without re-protection .

orthogonal protection click chemistry solid-phase synthesis SPPS compatibility

Commercial Availability and Minimum Purity Specification for Reproducible Research

N-Boc-4-(2-azidoethyl)piperidine is commercially available from CymitQuimica with a minimum purity specification of 95% . In comparison, the 3-positional isomer (CAS 2228355-45-9) is available from Enamine at a significantly higher price point ($376 for 0.1 g, $728 for 1 g, $2110 for 5 g as of 2023) [1], while the 2-positional isomer (CAS 741287-29-6) has no current recommended commercial supplier according to Chemsrc [2]. The documented purity specification enables researchers to assess whether additional purification is required before use in sensitive biological or catalytic applications.

chemical procurement purity specification reproducibility quality control

N-Boc-4-(2-azidoethyl)piperidine: Application Scenarios Supported by Quantitative Evidence


CNS-Targeted Fragment-Based Drug Discovery Leveraging Favorable TPSA Profile

With a TPSA of 43.9 Ų—well below the empirical CNS permeability threshold of 70 Ų—N-Boc-4-(2-azidoethyl)piperidine is suitable as a fragment or intermediate in central nervous system drug discovery programs [1]. The 4-position substitution with an ethyl-linked azide provides a synthetic handle for click chemistry-based fragment elaboration while maintaining physicochemical properties compatible with BBB penetration, in contrast to the 2-position isomer (PSA 79.29 Ų) which exceeds the CNS-favorable range [1][2].

Click Chemistry-Mediated Bioconjugation and PROTAC Linker Assembly

The azidoethyl group at the 4-position serves as an efficient participant in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling conjugation to alkyne-bearing payloads, fluorescent probes, or E3 ligase ligands for PROTAC development [1]. The ethyl spacer provides 5 rotatable bonds of conformational flexibility, allowing the triazole-linked product to project into diverse binding pockets that may be inaccessible with the rigidly attached azide of N-Boc-4-azidopiperidine (3 rotatable bonds) [2][3].

Anti-Thrombotic Drug Synthesis: Fibrinogen Receptor Antagonist Intermediate

As documented in European Patent EP 0 512 829 B1, N-Boc-4-(2-azidoethyl)piperidine serves as a key intermediate in the synthesis of fibrinogen receptor antagonists [1]. The synthetic route proceeds via azide reduction to the corresponding amine followed by succinic anhydride coupling, establishing a validated medicinal chemistry pathway for cardiovascular drug discovery programs targeting platelet aggregation [1].

Solid-Phase Peptide Synthesis with Orthogonal Deprotection Strategies

The orthogonal stability profile—Boc stable to base and CuAAC conditions, azide stable to piperidine (Fmoc deprotection) and TFA (Boc deprotection)—makes this compound compatible with solid-phase peptide synthesis (SPPS) workflows [1]. This contrasts with the unprotected hydrochloride salt (CAS 87605-28-5), which would require re-introduction of a protecting group before use in sequential protection/deprotection schemes, adding synthetic steps and reducing overall efficiency [2].

Quote Request

Request a Quote for N-Boc-4-(2-azidoethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.